N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide
Description
N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide is a complex organic compound that has found various applications in scientific research
Properties
IUPAC Name |
N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N4O2/c1-20(23-2)12(22)5-8-21-6-3-10(4-7-21)13-18-9-11(19-13)14(15,16)17/h9-10H,3-8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQQGBHLQXTKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCN1CCC(CC1)C2=NC=C(N2)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide typically involves multiple steps:
Formation of Imidazole Ring: : The process begins with the formation of the imidazole ring, often through a condensation reaction involving an aldehyde and an amine.
Introduction of Piperidine Group: : The piperidine group is then introduced through a substitution reaction, typically involving a halogenated intermediate.
Addition of the Trifluoromethyl Group: : The trifluoromethyl group is added via a nucleophilic substitution reaction, providing the necessary functional group for enhanced biological activity.
Final Coupling Reaction: : The final step involves the coupling of the imidazole derivative with the methoxy-methyl-propanamide moiety under controlled conditions, usually employing a strong base and a polar aprotic solvent.
Industrial Production Methods
Industrial-scale production of this compound may follow similar synthetic routes but with optimized conditions to maximize yield and purity. This often involves:
Continuous Flow Chemistry: : Utilizing continuous flow reactors to streamline the synthesis process and improve efficiency.
Catalyst Optimization: : Employing advanced catalysts to facilitate each step of the reaction and minimize by-products.
Purification Techniques: : Implementing large-scale purification methods such as chromatography and crystallization to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide can undergo various chemical reactions:
Oxidation: : This compound can be oxidized using strong oxidizing agents, potentially leading to the formation of new functional groups.
Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4), which can reduce specific parts of the molecule without affecting the overall structure.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Reagents such as halogenated solvents and organometallic compounds can facilitate these reactions.
Major Products
The major products from these reactions depend on the conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide has various applications across several scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: : Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action for N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide can vary based on its application. some general insights include:
Molecular Targets: : This compound can interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways Involved: : In biological systems, it may affect signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
When compared with other imidazole derivatives, N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide stands out due to its unique trifluoromethyl group, which imparts enhanced biological activity and stability.
List of Similar Compounds
N-methyl-3-[4-(1H-imidazol-2-yl)piperidin-1-yl]propanamide
N-ethoxy-N-methyl-3-[4-(1H-imidazol-2-yl)piperidin-1-yl]propanamide
N-methoxy-N-methyl-3-[4-(5-methyl-1H-imidazol-2-yl)piperidin-1-yl]propanamide
These similar compounds share structural features with this compound but differ in their substituent groups, which can significantly impact their chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
